Guaiaretic acid

Description

Historical Perspective of Lignan (B3055560) Research and Guaiaretic Acid Discovery

The study of lignans (B1203133), a major class of polyphenols, has evolved significantly over the past century. Initially, in the 1970s, lignans were believed to be synthesized exclusively in plants. nih.gov This understanding expanded in the 1980s when researchers identified lignans produced by the gut microbiota in humans and animals. nih.gov The broader field of lignan research has grown substantially, with over 80% of scientific publications on the topic appearing since the year 2000. nih.gov

This compound itself has a long history intertwined with the use of Guaiacum wood and its resin. Guaiacum wood was introduced to Europe by the Spaniards in 1508. wikisource.org The resin, obtained as an exudate from the wood, was noted for its medicinal properties. wikisource.org Early chemical investigations of this resin identified its primary constituents. The chief components were identified as guaiaconic acid, guaiac (B1164896) acid, and this compound. wikisource.org These resins are characterized by their solubility in alkalies and alcohol, and their insolubility in water. wikisource.org The first documentation of this compound in modern chemical literature dates back to studies focused on the constituents of Guaiacum officinale. np-mrd.org Its more widely studied derivative, nordihydrothis compound (NDGA), was isolated from the creosote (B1164894) bush (Larrea tridentata), a plant used in the traditional medicine of North America and Mexico. researchgate.netnih.gov

Structural Classification as a Lignan Derivative

Lignans are a large group of low molecular weight polyphenols derived from the shikimic acid pathway. nih.govwikipedia.org Structurally, they are defined as compounds resulting from the oxidative coupling of two phenylpropane units. np-mrd.orgmdpi.com The specific linkage between these C9 units determines the classification of different lignan types. wikipedia.org

This compound is classified as a classic lignan. wikipedia.org This classification is based on the bond that connects the two phenylpropane dimers, which occurs between the C8 and C8' positions (a β,β'-linkage). mdpi.comwikipedia.org This distinguishes it from neolignans, where the two units are linked by any other type of carbon-carbon bond. mdpi.comresearchgate.net The core structure of this compound is 4,4'-(2,3-Dimethylbutane-1,4-diyl)dibenzene-1,2-diol. wikipedia.org Lignans are categorized into several subclasses based on their cyclization patterns and how oxygen is incorporated into the skeleton, including furofurans, dibenzylbutanes, and dibenzylbutyrolactones, among others. wikipedia.orgresearchgate.net this compound belongs to the dibenzylbutane subclass.

Significance within Natural Product Chemistry and Phytochemistry

The significance of this compound and its close analogues in natural product chemistry and phytochemistry stems from several factors. Natural products have historically been a crucial source for drug discovery, providing templates for the development of new therapeutic agents. ipb.ptfrontiersin.org Lignans, as a class, are of great interest due to their wide distribution in the plant kingdom and their diverse and potent biological activities. encyclopedia.pubmdpi.com

This compound, and more prominently its derivative nordihydrothis compound (NDGA), are significant for their potent antioxidant properties. nih.govmdpi.com This activity is largely attributed to the two catechol rings in their structure, which are effective scavengers of reactive oxygen species. researchgate.netnih.gov In phytochemistry, the study of such compounds contributes to understanding plant defense mechanisms and the chemical ecology of plants like Larrea tridentata, which thrives in harsh desert environments, partly due to its rich resinous phytochemical profile. mdpi.comscielo.br The investigation into the biosynthesis, extraction, and chemical synthesis of this compound and its derivatives continues to be an active area, driving innovation in analytical and synthetic chemistry. nih.govresearchgate.net

Research Trajectories and Contemporary Scholarly Interest

Contemporary research on this compound and its derivatives is largely driven by their broad spectrum of biological activities and potential therapeutic applications. psu.edu Extensive research over the past several decades has demonstrated that these compounds possess anti-inflammatory, antiviral, anticancer, and antioxidant activities. mdpi.comscielo.brnih.gov

Key Research Areas:

Anticancer Activity: Nordihydrothis compound (NDGA) has been shown to inhibit the proliferation of various cancer cell lines, including non-small-cell lung cancer. mdpi.comnih.gov Its mechanisms of action are multifaceted, involving the inhibition of receptor tyrosine kinases and other signaling pathways. nih.govlabshake.com

Antiviral Properties: NDGA has demonstrated antiviral activity against a range of viruses, including Dengue, Zika, Herpes Simplex-1, and SARS-CoV-2. nih.gov Research suggests it can inhibit viral genome replication and assembly. nih.gov

Anti-inflammatory and Antioxidant Effects: As a potent antioxidant, NDGA is studied for its role in mitigating oxidative stress-related conditions. nih.gov It is a known inhibitor of lipoxygenases (LOXs), enzymes involved in inflammatory pathways. nih.govmdpi.com

Metabolic Diseases: Studies have explored the effects of NDGA on metabolic syndrome components, noting its ability to lower blood glucose and triglyceride levels in animal models. researchgate.netnih.gov

Current scholarly interest focuses on elucidating the precise mechanisms of action for these varied biological effects, exploring structure-activity relationships to synthesize more potent and specific derivatives, and investigating potential clinical applications. nih.govpsu.edunih.gov For instance, terameprocol, a synthetic tetra-O-methyl derivative of NDGA, has entered clinical trials as an anticancer agent, highlighting the translational potential of this class of lignans. scielo.brnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z,2R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-3-enyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-9,11-12,14,21-22H,10H2,1-4H3/b13-9-/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAORDVBZRVVNQ-RNQWEJQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)C(=CC2=CC(=C(C=C2)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)O)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-40-3 | |

| Record name | Guaiaretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GUAIARETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7RAA1SKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogeochemical Cycling

Phytochemical Sourcing and Isolation Methodologies

The isolation of guaiaretic acid typically involves extraction from plant resins, followed by purification using various chromatographic and chemical techniques.

The resin of Guaiacum officinale L. and Guaiacum sanctum L., commonly known as guaiac (B1164896) resin or gum guaiacum, is a rich source of this compound. These trees, native to the Caribbean, Central America, and parts of South America, yield a resin from their heartwood kremer-pigmente.comthisismodest.orgeuropa.euresearchgate.netlibretexts.orgwikipedia.orgulb.ac.be. This compound typically constitutes approximately 10% of the dry weight of guaiac resin, alongside other major components such as alpha- and beta-guaiaconic acids (around 70%) and guaiac beta-resin (around 15%) kremer-pigmente.comeuropa.euwikipedia.orgnih.gov.

The resin itself is harvested by heating the wood, causing the resin to exude, or by making incisions in the heartwood to enhance yield ulb.ac.be. Isolation of this compound from this complex resin mixture commonly involves solvent extraction followed by chromatographic purification methods. Techniques such as reversed-phase chromatography using a polar solvent as the mobile phase have been utilized to isolate this compound phytomorphology.comnih.gov.

This compound is chemically analogous to Nordihydrothis compound (NDGA), a well-studied lignan (B3055560) found in significant quantities in the creosote (B1164894) bush, Larrea tridentata nih.govsajaa.co.zanumberanalytics.comnih.govatamanchemicals.comnih.gov. This compound is considered the dehydrogenated form of NDGA wikipedia.orgresearchgate.net. Both compounds are classified as lignans (B1203133), which are a diverse group of natural products derived from the phenylpropanoid pathway and are known for their antioxidant and anti-inflammatory properties numberanalytics.comresearchgate.net. NDGA, in particular, is recognized for its potent antioxidant and lipoxygenase inhibitory activities nih.govsajaa.co.zanumberanalytics.comatamanchemicals.com.

While this compound's primary sources are Guaiacum species and its close relationship to NDGA in Larrea tridentata is established, the broader class of lignans is widely distributed across the plant kingdom researchgate.net. More specifically, related lignans such as meso-dihydrothis compound have been isolated from the bark of Machilus robusta, Saururus chinensis, and Machilus wangchiana nih.gov. Although direct reports of this compound in these specific species were not found in the initial searches, the presence of related compounds suggests a wider potential distribution of this compound and its derivatives in other plant families, warranting further phytochemical investigation.

Biosynthesis Pathways of this compound

The biosynthesis of this compound, like other lignans, is intricately linked to the plant's phenylpropanoid metabolic pathway.

Lignans are synthesized from phenylpropanoid precursors, originating from amino acids such as phenylalanine and tyrosine kremer-pigmente.comeuropa.euphytomorphology.comnih.govresearchgate.net. Through a series of enzymatic transformations, these amino acids are converted into monolignols, such as coniferyl alcohol kremer-pigmente.comthisismodest.orgeuropa.euphytomorphology.comnih.govresearchgate.net. Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) kremer-pigmente.com.

The formation of lignans involves the stereoselective oxidative coupling of two monolignol units. This process is often facilitated by dirigent proteins (DIRs) and oxidases or peroxidases, which generate radical intermediates that then combine kremer-pigmente.comeuropa.eunih.govresearchgate.net. This compound is structurally characterized as a dimeric phenylpropanoid substance, with its two phenylpropane units linked via C8-C8' bonds researchgate.net. It is further classified as a 1,4-diaryl-2,3-dimethylbutane derivative.

While the general phenylpropanoid pathway provides the framework for lignan biosynthesis, specific precursors and detailed metabolic flux analyses directly pertaining to this compound were not extensively detailed in the provided search results. However, the biosynthesis of the closely related compound NDGA in Larrea tridentata has been associated with precursors such as anol, which is subsequently transformed via larreatricin and 3,3'-dihydroxylarreatricin. This indicates that phenylpropanoid derivatives are critical starting materials.

Enzymes such as PAL, C4H, 4CL, hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT), dirigent proteins (DIRs), pinoresinol-lariciresinol reductase (PLR), and secoisolariciresinol (B192356) dehydrogenase (SIRD) are recognized as crucial players in the broader phenylpropanoid and lignan biosynthetic pathways kremer-pigmente.comresearchgate.net. These enzymes are vital for directing metabolic flux towards the production of monolignols and their subsequent dimerization into lignans.

Data Tables

Table 1: Approximate Composition of Guaiac Resin

| Constituent | Approximate Percentage |

| Alpha- and Beta-Guaiaconic Acids | ~70% |

| This compound | ~10% |

| Guaiac Beta-Resin | ~15% |

| Other minor constituents | Small quantities |

Sources: kremer-pigmente.comeuropa.euwikipedia.orgnih.gov

Table 2: Key Intermediates and Enzymes in the Phenylpropanoid Pathway Leading to Lignan Precursors

| Intermediate/Precursor | Key Enzymes Involved | Role in Lignan Biosynthesis |

| Phenylalanine / Tyrosine | Phenylalanine Ammonia-Lyase (PAL) / Tyrosine Ammonia-Lyase (TAL) | Initial deamination to cinnamic acid / p-coumaric acid. Entry point to the phenylpropanoid pathway. |

| Cinnamic Acid | Cinnamate 4-Hydroxylase (C4H) | Hydroxylation to p-coumaric acid. |

| p-Coumaric Acid | 4-Coumarate-CoA Ligase (4CL) | Activation to p-coumaroyl-CoA. |

| p-Coumaroyl-CoA | Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyltransferase (HCT) | Shikimation/quination. |

| Ferulic Acid / Coniferyl Alcohol | Various O-methyltransferases (e.g., Caffeic Acid O-Methyltransferase - CAOMT) | Methylation to form monolignols like coniferyl alcohol, the direct precursors for lignan dimerization. |

| Monolignols (e.g., Coniferyl Alcohol) | Oxidases, Peroxidases, Dirigent Proteins (DIRs) | Stereoselective oxidative coupling to form dimeric lignan precursors (e.g., pinoresinol). |

Sources: kremer-pigmente.comresearchgate.net

Table 3: Related Lignans Found in Other Plant Species

| Plant Species | Lignan Identified | Notes |

| Machilus robusta | Meso-dihydrothis compound | Isolated from bark. A related lignan to this compound. |

| Saururus chinensis | Meso-dihydrothis compound | Reported occurrence. |

| Machilus wangchiana | Meso-dihydrothis compound | Reported occurrence. |

| Larrea tridentata | Nordihydrothis compound (NDGA) | This compound is the dehydrogenated form of NDGA. NDGA is a prominent antioxidant and lipoxygenase inhibitor. |

Sources: nih.gov

Compound List:

this compound

Nordihydrothis compound (NDGA)

Meso-dihydrothis compound

Alpha-guaiaconic acid

Beta-guaiaconic acid

Guaiac beta-resin

Coniferyl Alcohol

Pinoresinol

Lariciresinol

Secoisolariciresinol

Matairesinol

Anol

Larreatricin

3,3'-dihydroxylarreatricin

Cinnamic Acid

p-Coumaric Acid

Caffeic Acid

Ferulic Acid

Phenylalanine

Tyrosine

Stereospecificity in Lignan Biosynthesis

Lignans, including this compound, are synthesized in plants through the stereoselective oxidative coupling of two phenylpropanoid precursor units, typically coniferyl alcohol nsf.govarkat-usa.orgresearchgate.netresearchgate.net. This process involves the formation of a characteristic β-β' (C8-C8') bond, linking the two monomeric units nsf.govarkat-usa.org. The biosynthesis of lignans is a complex enzymatic pathway that leads to a vast array of structural diversity, often involving precise stereochemical control.

Key enzymes, such as dirigent proteins (DIRs), are crucial in initiating the stereoselective dimerization of monolignols, for instance, coupling coniferyl alcohol to form (+)-pinoresinol researchgate.netnih.gov. Following this initial coupling, further enzymatic transformations, including reductions catalyzed by enzymes like pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol dehydrogenases (SDH), lead to the formation of various lignan skeletons uni-duesseldorf.deresearchgate.net. These enzymes can produce specific enantiomers, contributing to the stereochemical diversity observed in lignans uni-duesseldorf.deresearchgate.net.

Lignans can exist as different stereoisomers, and the precise configuration is critical for their biological activity and function. This compound, for example, possesses a single chiral center, with its (–)-enantiomer identified as having the R configuration helsinki.fi. The ability of plants to synthesize specific enantiomers of lignans highlights the high degree of stereospecificity in their metabolic pathways, often mediated by specialized enzymes that recognize and process specific substrate orientations researchgate.netuni-duesseldorf.de.

Ecological Roles and Plant Defense Mechanisms

Lignans are widely recognized for their significant roles in plant defense and survival against various ecological stressors nsf.govarkat-usa.org. Their presence in plant tissues often confers resistance against pathogens, herbivores, and competing plant species.

Plant Defense Against Herbivores: Lignans can act as deterrents or toxins to herbivores, thereby protecting plant tissues. Compounds like nordihydrothis compound exhibit antioxidant properties and act as lipoxygenase inhibitors, which can interfere with herbivore physiology atamanchemicals.comnih.gov. Lignans can also be constitutively present in plant tissues, such as heartwood, or induced as phytoalexins in response to attack researchgate.net. The production of these secondary metabolites is often regulated by signaling pathways, such as the jasmonic acid (JA) pathway, which is a central component of plant defense responses to herbivory frontiersin.org9vom.inmdpi.comnih.gov.

Allelopathy and Competition: Some lignans and related phenolic compounds contribute to allelopathy, a phenomenon where plants release biochemicals that influence the growth and development of neighboring organisms, including other plants nih.govmdpi.comresearchgate.netnih.govmdpi.com. While direct evidence for this compound's specific allelopathic activity is not detailed in the provided snippets, the broader class of phenolic compounds, which are often precursors or structurally related to lignans, are known allelochemicals nih.govnih.govmdpi.com. These compounds can inhibit seed germination, suppress growth, or interfere with physiological processes in competing plants, thereby conferring a competitive advantage to the producing species.

General Defense: Beyond specific interactions with herbivores or competitors, lignans are generally implicated in plant defense against a range of ecological challenges nsf.govarkat-usa.org. Their bioactive properties, such as antimicrobial and anti-inflammatory activities, suggest a broad protective function within the plant organism researchgate.netnsf.govarkat-usa.orguni-duesseldorf.de.

Compound List:

this compound

Nordihydrothis compound (NDGA)

Meso-dihydrothis compound

Masoprocol

Coniferyl alcohol

Pinoresinol

Lariciresinol

Secoisolariciresinol

(+)-pinoresinol

(–)-secoisolariciresinol

(+)-secoisolariciresinol

Matairesinol

Justicidin B

Diphyllin

Podophyllotoxin

(–)-4-desmethylepipodophyllotoxin

Enterodiol

Enterolactone

Gomisin D

Gomisin N

Schizandrin

Pregomisin

Saurunin

Flavonoids (class)

Terpenoids (class)

Alkaloids (class)

Phenolic acids (class)

Coumarins (class)

Chemical Synthesis and Structural Modifications

Derivatization Strategies of Guaiaretic Acid

Derivatization of this compound and its close relatives, such as NDGA, is a common strategy to explore their chemical space and optimize their biological properties.

Nordihydrothis compound (NDGA) is a lignan (B3055560) closely related to this compound, and their synthetic pathways often overlap or share common precursors. While NDGA is not typically synthesized from this compound as a direct starting material, both compounds are derived from similar chemical building blocks and synthetic strategies. NDGA has been synthesized through multi-step processes commencing from precursors like piperonal (B3395001) or (3,4-dimethoxyphenyl)acetone researchgate.netnih.gov. These synthetic routes commonly utilize key reactions such as the Stobbe condensation or low-valent titanium-induced carbonyl coupling to construct the lignan skeleton researchgate.netnih.gov. For instance, a notable synthesis of NDGA involves etherification, oxidation, and condensation steps starting from piperonal, followed by oxidative coupling and cyclodehydration to form furan (B31954) derivatives, which are then subjected to selective hydrogenation to yield NDGA and related lignans (B1203133) nih.gov. The synthesis of dl-guaiaretic acid dimethyl ether also highlights the chemical transformations employed to access these lignan structures researchgate.netscispace.com.

The phenolic hydroxyl groups present in lignans like NDGA are amenable to derivatization, with methylation being a well-studied modification. NDGA, possessing four phenolic hydroxyl groups, can undergo methylation using reagents such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. This process can yield a mixture of mono-, di-, tri-, and tetra-O-methylated derivatives, which can be isolated and characterized researchgate.net. These methylation studies provide valuable data on the regioselectivity of reactions on the NDGA scaffold. Acetylation is another common derivatization technique used to alter the reactivity or stability of phenolic compounds reachemchemicals.com. While specific examples of regioselective acetylation of this compound or NDGA are less detailed in the available literature, the general approach involves reacting the hydroxyl groups with acetylating agents like acetic anhydride (B1165640) or acetyl chloride.

Significant research effort has been directed towards the design and synthesis of NDGA analogues with the aim of enhancing their biological efficacy and potentially mitigating adverse effects researchgate.netgla.ac.uk. These efforts involve modifying the core NDGA structure through various chemical strategies. For example, analogues with different linker lengths between the aromatic rings (e.g., 4-6 atoms) have demonstrated improved potency compared to the parent compound gla.ac.uk. The incorporation of an amide linkage between the aromatic residues has also resulted in analogues with superior activity gla.ac.uk. Furthermore, studies have explored the synthesis of analogues lacking free hydroxyl groups, some of which retained comparable biological activity to NDGA gla.ac.uk. These synthetic endeavours are crucial for optimizing the interaction of these compounds with specific biological targets, thereby leading to the development of more potent and effective therapeutic agents.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence the biological effects of a compound. For lignans like this compound and NDGA, the presence and modification of hydroxyl and methoxy (B1213986) groups play a critical role in their bioactivity.

Modifications to the hydroxyl and methoxy groups of lignans have a discernible impact on their biological activities. For NDGA, methylation of its phenolic hydroxyl groups has been investigated for its effect on anti-HIV activity. It has been reported that tetramethyl NDGA exhibits stronger anti-HIV activity compared to its mono- and dimethylated counterparts, indicating that the extent of methylation can modulate efficacy researchgate.net. Specifically, 3'-O-methyl-NDGA demonstrated anti-HIV activity comparable to naturally isolated NDGA, with an IC50 value of 25 μM researchgate.net.

SAR studies concerning lipoxygenase (LO) inhibition have highlighted that substituents on the phenyl rings of NDGA derivatives influence their activity. The strength of electron-withdrawing substituents on these rings can affect the reductive inhibition of soybean and 15-human LO nih.gov. Additionally, hydrophobic NDGA derivatives have been observed to activate 15-HLO, suggesting the presence of a hydrophobic allosteric site nih.gov. For related phenolic compounds, the number and position of hydroxyl groups on the aromatic rings are critical determinants of biological effects, influencing properties such as lipophilicity and antioxidant capacity uc.pt. In some contexts, NDGA analogues synthesized without free hydroxyl groups have been found to retain activity comparable to the parent compound gla.ac.uk. These findings collectively emphasize the significant correlation between the chemical structure, particularly the derivatization of hydroxyl and methoxy groups, and the observed biological profile of these lignans.

Data Table: Methylation of NDGA and Anti-HIV Activity

The following table summarizes findings on the anti-HIV activity of NDGA derivatives with varying degrees of methylation:

| Methylation Status of NDGA | Reported Anti-HIV Activity (IC50) | Notes |

| 3'-O-methyl-NDGA | 25 μM | Activity was identical to the lignan isolated from Creosote (B1164894) Bush. |

| Mono-methylated NDGAs | Less potent than Tetramethyl NDGA | Specific IC50 values were not provided, but generally showed lower potency than the tetramethyl derivative. |

| Di-methylated NDGAs | Less potent than Tetramethyl NDGA | Specific IC50 values were not provided, but generally showed lower potency than the tetramethyl derivative. |

| Tri-methylated NDGAs | Less potent than Tetramethyl NDGA | Specific IC50 values were not provided, but generally showed lower potency than the tetramethyl derivative. |

| Tetramethyl NDGA | Stronger than mono-/di-/tri- | Showed greater potency than mono-, di-, and tri-methylated analogues at concentrations below 30 μM. |

Role of Stereochemistry in Molecular Recognition and Biological Effects

Stereochemistry, specifically the spatial arrangement of atoms, plays a pivotal role in how molecules interact with biological targets solubilityofthings.comnih.gov. For compounds like this compound and its analogues, understanding the stereochemical configuration is crucial for elucidating their molecular recognition mechanisms and subsequent biological effects.

Dihydrothis compound (DGA), a related lignan, has demonstrated that both its enantiomers can act as lipoxygenase inhibitors tandfonline.com. This finding highlights that stereoisomers, even those with similar structural connectivity but different spatial orientations, can exhibit distinct biological activities solubilityofthings.com. The determination of the absolute configuration (AC) of this compound itself has presented challenges. While single-crystal X-ray diffraction can resolve the core structure, crystallization in centrosymmetric space groups can prevent the direct determination of AC vulcanchem.comresearchgate.net. Advanced techniques such as Vibrational Circular Dichroism (VCD), coupled with computational methods like Density Functional Theory (DFT), have been employed to ascertain the AC, though conformational flexibility and substituent similarity can complicate automated analysis vulcanchem.comresearchgate.net. The differential biological activity of enantiomers is a well-established phenomenon in pharmacology, where one enantiomer might be therapeutically active while the other could be inactive, possess a different effect, or even be toxic solubilityofthings.comnih.gov.

Correlations between Structural Features and Pharmacological Profile in In Vitro Models

The relationship between a molecule's structure and its biological activity (Structure-Activity Relationship or SAR) is fundamental to drug discovery and understanding molecular mechanisms ulisboa.ptresearchgate.netmdpi.com. For this compound derivatives, SAR studies have focused on identifying key structural elements that confer specific pharmacological properties.

While direct in vitro studies on this compound are scarce, research on its analogue, NDGA, and its derivatives provides insights. NDGA is known to inhibit lipoxygenases (LOX) and cyclooxygenases (COX) pathways, contributing to anti-inflammatory, antiapoptotic, and antioxidant actions researchgate.netresearchgate.net. SAR studies on NDGA inhibitors have shown that the strength of electron-withdrawing substituents on phenyl rings can influence their inhibitory efficacy against soybean and human lipoxygenases nih.gov. Furthermore, modifications to the carbon bridge length between catechol moieties in NDGA analogues have revealed that specific lengths are optimal for anticancer effects, with shorter or longer bridges leading to reduced activity researchgate.net. For instance, a biscatechol analogue with a four-carbon bridge was found to be significantly more potent than NDGA itself researchgate.net.

In the context of anticancer research, certain this compound derivatives have demonstrated the ability to suppress cancer cell proliferation. For example, compound Y14, an asymmetric analogue retaining the bisaryl-1,4-dien-3-one core, inhibits fibroblast growth factor receptor-1 (FGFR1) phosphorylation and shows synergistic effects with 5-fluorouracil (B62378) in gastric cancer models vulcanchem.com. These derivatives can also lead to the downregulation of key signaling pathways like AKT and ERK vulcanchem.com.

Compound Nomenclature Table

| Common Name | IUPAC Name |

| This compound | 4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol |

| Dihydrothis compound (DGA) | (Specific IUPAC name not consistently provided across sources, but related to this compound structure) |

| Nordihydrothis compound (NDGA) | 2,3-bis(3,4-dihydroxybenzyl)butane |

| Terameprocol | Tetra-O-methyl derivative of NDGA |

| Compound Y14 | (Specific structural details not provided, but an analogue of this compound) |

| Diacetate 1b | (Acetylated derivative of this compound) |

| Furoguaiacin dimethyl ether | (Related lignan structure) |

| Dihydrothis compound dimethyl ether | (Dimethyl ether derivative of DGA) |

| Tetramethyl-O-NGDA (M4N) | (Tetramethyl ether of NDGA) |

| Acetyl NDGA (Ac-NDGA) | (Acetylated derivative of NDGA) |

The scientific understanding of this compound and its derivatives continues to evolve, with ongoing research exploring their synthesis, structural nuances, and potential therapeutic applications.###

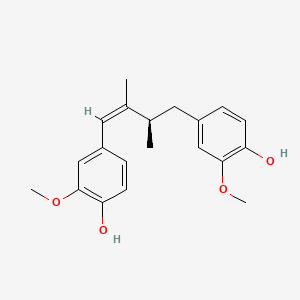

This compound, chemically identified as 4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol, is a lignan characterized by its bis-phenol structure vulcanchem.com. This compound features two phenol (B47542) groups, which contribute to its acidic properties, and an acyclic carbon chain containing a single stereogenic center flanked by two methyl substituents vulcanchem.com. The natural form of this compound is prone to instability, leading researchers to study more stable derivatives, such as its diacetate, which is prepared by acetylating the phenolic hydroxyl groups vulcanchem.com.

Synthetic strategies for this compound and related compounds like nordihydrothis compound (NDGA) are complex. NDGA, for instance, has been synthesized through multi-step pathways involving reactions such as Stobbe condensation and oxidative coupling, followed by hydrogenation and demethylation researchgate.netnih.gov. Research into structural modifications of NDGA has focused on altering the length of the carbon bridge between the catechol moieties and modifying the hydroxyl groups. These modifications aim to enhance anticancer efficacy, with some analogues showing significantly improved activity compared to NDGA itself researchgate.net. Notably, terameprocol, a tetra-O-methyl derivative of NDGA, is currently undergoing clinical trials for its anticancer potential nih.gov.

Role of Stereochemistry in Molecular Recognition and Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical for molecular recognition and dictates how a compound interacts with biological targets solubilityofthings.comnih.gov. For this compound and its analogues, the stereochemical configuration influences their biological effects. For example, both enantiomers of dihydrothis compound (DGA) have been shown to inhibit lipoxygenase activity, indicating that stereoisomers can exhibit similar biological functions, though differences in potency or specificity are common solubilityofthings.comtandfonline.com.

Determining the absolute configuration (AC) of this compound has presented analytical challenges. While X-ray diffraction can elucidate the molecular structure, crystallization in centrosymmetric space groups can prevent the direct determination of AC vulcanchem.comresearchgate.net. Advanced spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) combined with computational modelling (DFT), have been employed to ascertain the AC. However, factors like conformational flexibility and the similarity of substituents can complicate these analyses vulcanchem.comresearchgate.net. The significance of stereochemistry in biological systems is profound; enantiomers can differ markedly in their pharmacological effects, with one isomer potentially being therapeutic while the other may be inactive or even harmful solubilityofthings.comnih.gov.

Correlations between Structural Features and Pharmacological Profile in In Vitro Models

Structure-Activity Relationship (SAR) studies are essential for understanding how specific molecular features of a compound correlate with its biological activity ulisboa.ptresearchgate.netmdpi.com. While direct in vitro studies on this compound are limited, research on its analogue, NDGA, provides valuable insights into these correlations. NDGA is recognized for its inhibitory effects on lipoxygenase (LOX) and cyclooxygenase (COX) pathways, contributing to its anti-inflammatory, antiapoptotic, and antioxidant properties researchgate.netresearchgate.net.

SAR investigations into NDGA derivatives have revealed that modifications to the phenyl rings' substituents can influence their potency as lipoxygenase inhibitors nih.gov. Furthermore, altering the length of the alkyl chain connecting the aromatic rings in NDGA analogues has demonstrated that specific chain lengths are optimal for anticancer activity, with shorter or longer chains resulting in diminished efficacy researchgate.net. For instance, certain biscatechol analogues with specific bridge lengths have shown superior potency compared to NDGA researchgate.net.

In in vitro cancer models, specific derivatives related to this compound have shown promise. For example, compound Y14, an analogue designed with the core bisaryl-1,4-dien-3-one structure, has been shown to inhibit fibroblast growth factor receptor-1 (FGFR1) phosphorylation and exhibit synergistic effects when combined with chemotherapy agents like 5-fluorouracil in gastric cancer cell lines vulcanchem.com. These derivatives can also modulate crucial cellular signaling pathways, such as the AKT and ERK pathways vulcanchem.com.

Mechanistic Investigations of Biological Activities Non Clinical Focus

Antioxidant Mechanisms

Guaiaretic acid and its derivative, Nordihydrothis compound (NDGA), exhibit significant antioxidant properties through various mechanisms, including direct scavenging of reactive species and modulation of cellular oxidative stress pathways.

Free Radical Scavenging Capabilities (in vitro)

This compound and NDGA are potent in vitro scavengers of a range of reactive oxygen and nitrogen species (ROS and RNS). Their phenolic structure, particularly the presence of catechol groups, contributes to their ability to donate electrons and hydrogen atoms, thereby neutralizing free radicals. Studies have demonstrated their efficacy against several key ROS and RNS.

| Reactive Species Scavenged | Evidence of Scavenging by NDGA | Source(s) |

| Peroxynitrite (ONOO⁻) | Effective scavenger | nih.gov, atamanchemicals.com |

| Singlet Oxygen ((1)O2) | Effective scavenger | nih.gov, atamanchemicals.com |

| Hydroxyl Radical (•OH) | Effective scavenger | nih.gov, atamanchemicals.com |

| Hypochlorous Acid (HOCl) | Effective scavenger | nih.gov, atamanchemicals.com |

| Superoxide (B77818) Anion (O2•⁻) | Potent scavenger | atamanchemicals.com |

| DPPH Radical | Direct scavenging | researchgate.net |

These compounds can also indirectly contribute to antioxidant defense by activating cellular pathways that enhance endogenous antioxidant capacity. For instance, NDGA has been shown to promote the translocation of Nrf2 into the nucleus, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps reduce intracellular ROS levels researchgate.net.

Modulation of Oxidative Stress Pathways in Cellular Models

This compound and NDGA have demonstrated protective effects against oxidative stress in various cellular models. They can attenuate the toxicity induced by oxidants such as iodoacetate (IAA) and hydrogen peroxide (H₂O₂). In human monocytes, NDGA has been observed to reduce ROS production and prevent the oxidative stress-induced decrease in CD33 expression nih.gov. Furthermore, it has shown protective effects against cell death caused by IAA or H₂O₂ in THP-1 cell lines nih.gov.

The compound's influence extends to regulating cellular signaling pathways involved in stress response. For example, in plant studies, NDGA has been shown to modulate abscisic acid (ABA) production, which in turn influences hydrogen peroxide (H₂O₂) accumulation under water stress conditions oup.com. This highlights the compound's capacity to interact with complex signaling networks that govern cellular redox homeostasis.

Interaction with Reactive Oxygen and Nitrogen Species

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are critical mediators of cellular damage and signaling. Key ROS include superoxide anion (O₂•⁻), hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), and singlet oxygen ((1)O₂), while RNS primarily include nitric oxide (NO) and peroxynitrite (ONOO⁻) nih.gov. An imbalance in these species leads to oxidative and nitrosative stress, implicated in various pathologies nih.gov, frontiersin.org.

This compound, primarily through its NDGA form, directly interacts with and neutralizes several of these harmful species. As detailed in section 4.1.1, it is a known scavenger of peroxynitrite, singlet oxygen, hydroxyl radical, hypochlorous acid, and superoxide anion nih.gov, atamanchemicals.com. By neutralizing these species, this compound prevents them from initiating damaging chain reactions such as lipid peroxidation, protein oxidation, and DNA damage nih.gov, researchgate.net. The balance between ROS and RNS is also crucial in biological processes, with their interplay influencing cellular responses, including antimicrobial activity sciencedaily.com and digestive functions mdpi.com.

Anti-Inflammatory Mechanisms

This compound and NDGA possess anti-inflammatory properties, largely attributed to their ability to inhibit the lipoxygenase (LOX) pathway, a critical route in the production of pro-inflammatory mediators.

Lipoxygenase Pathway Inhibition

The lipoxygenase (LOX) pathway is a cascade that converts arachidonic acid into various bioactive lipid mediators, including leukotrienes (LTs) and lipoxins, which play significant roles in inflammation escholarship.org, frontiersin.org. NDGA is recognized as a potent inhibitor of this pathway escholarship.org, sav.sk, atamanchemicals.com, researchgate.net, nih.gov. It acts as a pan-LOX inhibitor, meaning it can inhibit multiple isoforms of the enzyme frontiersin.org.

Studies indicate that NDGA can reduce the production of inflammatory eicosanoids. For instance, in rat ovaries, NDGA administration led to a dose-dependent reduction in ovulation rate and suppressed levels of prostaglandin (B15479496) E₂ (PGE₂) and prostaglandin F₂α (PGF₂α) nih.gov. Furthermore, NDGA has been shown to inhibit the production of leukotriene B₄ (LTB₄), a potent pro-inflammatory mediator nih.gov.

Table: Effects of NDGA on Inflammatory Mediators

| Intervention/Condition | Measured Mediator(s) | Effect of NDGA | Source(s) |

| PAF + Muramyl dipeptide induced TNF & LTB₄ production | TNF, LTB₄ | Inhibition of augmentation of TNF and LTB₄ production | nih.gov |

| Cytokine-stimulated cells (HeLa, A549, HCA-7) | PGE₂ | Interferes with PGE₂ release; IC₅₀ values for some 5-LO inhibitors (including NDGA) ranged from 0.1–9.1 µM | frontiersin.org |

| LPS-stimulated human whole blood | PGE₂, TXB₂ | Failed to suppress 5-LO activity by more than 50% at concentrations up to 100 µM for NDGA | frontiersin.org |

| Activated macrophages | NO₂ | 50 µM NDGA caused strong reduction of NO₂ accumulation | nih.gov |

Specificity for 5-Lipoxygenase

A key aspect of NDGA's anti-inflammatory mechanism is its interaction with 5-lipoxygenase (5-LO), the rate-limiting enzyme in the synthesis of leukotrienes frontiersin.org, cellsignal.com. 5-LO catalyzes the initial steps in the conversion of arachidonic acid to leukotriene A₄ (LTA₄), which is then further metabolized into other potent inflammatory molecules like LTB₄, LTC₄, and LTD₄ escholarship.org, frontiersin.org. NDGA has been shown to inhibit 5-LO activity escholarship.org, nih.gov, cellsignal.com. This inhibition prevents the formation of these pro-inflammatory leukotrienes, thereby mitigating inflammatory responses. While NDGA is considered a pan-LOX inhibitor, its specific action on the 5-LO pathway is a significant contributor to its anti-inflammatory effects escholarship.org, nih.gov.

Interference with Arachidonic Acid Metabolism

This compound, primarily through NDGA, is recognized as a potent inhibitor of the lipoxygenase (LOX) pathway, a critical metabolic route for arachidonic acid (AA) atamanchemicals.comnih.gov. Specifically, NDGA acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes (LTs) from AA atamanchemicals.commdpi.com. The aberrant metabolism of arachidonic acid is closely linked to the development and progression of various cancers and inflammatory diseases nih.govoup.com. While its primary action is on 5-LOX, NDGA also exhibits inhibitory effects on cyclooxygenase (COX) enzymes, albeit to a lesser extent atamanchemicals.com. By interfering with these pathways, NDGA modulates the production of crucial inflammatory mediators derived from arachidonic acid.

Modulation of Prostaglandin and Leukotriene Synthesis

The inhibition of the lipoxygenase pathway by NDGA directly impacts the synthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses mdpi.comtg.org.au. NDGA's activity as a 5-LOX inhibitor leads to a reduction in leukotriene production atamanchemicals.commdpi.com. Furthermore, studies indicate that NDGA can also suppress the production of prostaglandin E2 (PGE2), a key product of the cyclooxygenase pathway atamanchemicals.comresearchgate.net. In experimental models, NDGA has been shown to reduce nitric oxide (NO) accumulation in macrophages, suggesting a broader anti-inflammatory role by modulating arachidonic acid metabolites nih.govnih.gov. In specific contexts, such as in the rat ovary, NDGA has demonstrated a dose-dependent reduction in ovulation rates, accompanied by decreased levels of both leukotrienes and prostaglandins (B1171923) nih.gov.

Cellular Signaling Pathways in Inflammation Models (in vitro)

This compound exhibits anti-inflammatory properties by influencing key cellular signaling pathways. NDGA has been shown to suppress the activation of macrophages induced by lipopolysaccharide (LPS), a process that involves the down-regulation of the TAK1 signaling molecule and consequently reduces the activation of downstream kinases like JNK researchgate.net. This compound also inhibits platelet-derived growth factor (PDGF)-stimulated arachidonic acid mobilization and PGE2 production researchgate.net. The modulation of nitric oxide (NO) production in activated macrophages by NDGA further highlights its role in regulating inflammatory responses, with the lipoxygenase pathway products being key regulators of NO induction nih.govnih.gov. These findings suggest that NDGA can interfere with inflammatory cascades by targeting critical signaling nodes.

Molecular and Cellular Mechanisms of Antiproliferative and Anticarcinogenic Effects (in vitro and in vivo animal models)

This compound and its derivative NDGA have demonstrated significant potential in inhibiting cancer cell growth and inducing cell death through various molecular and cellular mechanisms.

Induction of Apoptosis in Cancer Cell Lines

NDGA has been extensively studied for its ability to induce apoptosis, or programmed cell death, in a wide range of cancer cell lines. Research has shown that NDGA potently inhibits the anchorage-independent growth of human pancreatic and cervical cancer cells in soft agar (B569324) and can also delay tumor growth in vivo nih.gov. Studies have documented NDGA's capacity to induce apoptosis in neuroblastoma cells by inhibiting the IGF-1 receptor researchgate.net and in various other cancer types researchgate.netresearchgate.net. This induction of apoptosis is a critical mechanism by which NDGA exerts its antiproliferative effects nih.govresearchgate.netresearchgate.netnih.govsav.sk.

Mechanisms of Apoptotic Cascade Activation

The mechanisms underlying NDGA-induced apoptosis are multifaceted. One significant pathway involves the disruption of the filamentous actin cytoskeleton in cancer cells, which triggers anoikis-like apoptosis. This disruption is associated with the activation of stress-activated protein kinases, specifically Jun-NH2-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) nih.govnih.gov. NDGA has also been observed to selectively inhibit the expression of cyclin D1, a protein crucial for cell cycle progression, which can contribute to cell cycle arrest and subsequent apoptosis nih.gov. Furthermore, NDGA's effects on signaling pathways such as β-catenin/TCF, TGF-β, and cyclin D have been implicated in its apoptotic activity researchgate.net.

Inhibition of Cell Growth and Proliferation

Data Tables

The antiproliferative effects of this compound (NDGA) have been quantified in various cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (μM) | Reference |

| TA3 (Mouse Mammary Adenocarcinoma) | 11.1 ± 1.8 | iiarjournals.org |

| TA3-MTX-R (Multiresistant Variant) | 17.1 ± 1.9 | iiarjournals.org |

| H-69 (Small Cell Lung Cancer) | ~3-5 | atamanchemicals.com |

| HepG2 (Hepatocellular Carcinoma) | 45.646 | atamanchemicals.com |

Note: IC50 values represent the concentration of the compound that inhibits a specific biological or cellular activity (e.g., cell growth) by 50%. Values can vary depending on the cell line, experimental conditions, and duration of exposure.

Impact on Cellular Energy Metabolism

Nordihydrothis compound (NDGA) has demonstrated significant effects on cellular energy metabolism, influencing key pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. These effects are often linked to its capacity to modulate mitochondrial function and cellular respiration.

Glycolysis Inhibition

NDGA has been identified as an inhibitor of glycolysis in various cell types. Research indicates that NDGA can impede the progression of cellular respiration and growth by interfering with glycolytic pathways iiarjournals.org. Studies have shown that NDGA can lead to a dose-dependent decrease in cell growth, with inhibitory concentrations affecting the rate of glycolysis iiarjournals.org. The precise molecular targets and mechanisms by which NDGA inhibits glycolysis are still under investigation, but its impact on cellular ATP synthesis suggests a broad disruption of energy production pathways, including glycolysis iiarjournals.org.

Tricarboxylic Acid (TCA) Cycle Modulation

NDGA's influence extends to the tricarboxylic acid (TCA) cycle, a central hub for cellular energy production. Evidence suggests that NDGA can inhibit mitochondrial respiration by blocking electron flow within the mitochondrial electron transport chain, specifically between NADH-dehydrogenase and ubiquinone iiarjournals.org. Furthermore, NDGA has been shown to inhibit the activities of mitochondrial Complex I and Complex II iiarjournals.org. This disruption of mitochondrial electron transport directly impacts the TCA cycle's ability to generate reducing equivalents (NADH and FADH₂) and ultimately affects ATP synthesis through oxidative phosphorylation.

Oxidative Phosphorylation Suppression

The modulation of cellular energy metabolism by NDGA is closely tied to its effects on oxidative phosphorylation (OXPHOS). NDGA has been observed to inhibit mitochondrial ATP synthesis, which is the primary outcome of OXPHOS iiarjournals.org. Studies have indicated that NDGA can contribute to mitochondrial depolarization and is associated with oxidative processes that may lead to apoptosis nih.gov. By interfering with electron transport and potentially affecting mitochondrial membrane potential, NDGA appears to suppress the efficiency of oxidative phosphorylation, thereby reducing cellular energy output iiarjournals.orgnih.govlibretexts.org.

Antiviral Mechanisms (in vitro)

Nordihydrothis compound (NDGA) has demonstrated significant antiviral activity against a range of viruses, particularly flaviviruses, in in vitro studies. Its mechanisms of action often involve interfering with viral replication processes and host cell machinery.

Inhibition of Viral Replication (e.g., Flaviviruses like WNV, ZIKV, DENV, HCV)

NDGA has been shown to inhibit the replication of several medically relevant flaviviruses, including West Nile virus (WNV), Zika virus (ZIKV), Dengue virus (DENV), and Hepatitis C virus (HCV) researchgate.netnih.govnih.govasm.org. The antiviral effect of NDGA against these viruses is thought to be mediated through multiple mechanisms.

One proposed mechanism involves the disruption of host cell lipid metabolism, which is crucial for flavivirus entry, replication, and assembly researchgate.netnih.govnih.gov. Specifically, NDGA has been identified as an inhibitor of the sterol regulatory element-binding proteins (SREBP) pathway nih.govnih.govasm.orgresearchgate.netproquest.com. SREBPs are key transcription factors regulating lipid biosynthesis and homeostasis, and their inhibition by NDGA can impair the lipid availability necessary for viral propagation nih.govnih.govasm.org. This interference with lipogenesis and lipid metabolism is consistent with NDGA's observed antiviral effects against DENV and HCV researchgate.netnih.govnih.govasm.org.

NDGA also appears to inhibit viral replication by directly affecting genome replication and viral assembly processes for viruses such as DENV, ZIKV, HCV, and WNV researchgate.netnih.govnih.govasm.org.

Interference with Host Cell Lipid Metabolism

The antiviral efficacy of NDGA against various viruses, including West Nile Virus (WNV), Zika virus, Dengue virus, and Hepatitis C virus (HCV), has been linked to its ability to disrupt host cell lipid metabolism asm.orgresearchgate.netresearchgate.netasm.orgresearchgate.net. Flavivirus replication is highly dependent on host cell lipids, which are rearranged by the virus to promote the synthesis and accumulation of specific lipids necessary for viral replication and particle assembly asm.orgresearchgate.netnih.gov. NDGA is believed to interfere with this process, potentially by modulating the sterol regulatory element-binding proteins (SREBP) pathway asm.orgresearchgate.net. SREBPs are critical transcription factors that regulate lipid biosynthesis and homeostasis in mammals asm.orgresearchgate.net. Studies have shown that other inhibitors of the SREBP pathway also reduce WNV multiplication, supporting SREBP as a viable target for antiviral intervention asm.org. By impacting lipid synthesis pathways, NDGA can thus impair viral replication researchgate.netresearchgate.net.

Mechanisms against HIV Replication

NDGA and its derivatives, notably tetra-O-methyl nordihydrothis compound (terameprocol, TMP), have demonstrated inhibitory effects against Human Immunodeficiency Virus (HIV) replication ncsu.edunih.gov. Terameprocol has been shown to mediate its antiviral activity by inhibiting HIV Tat-mediated transactivation ncsu.edunih.gov. Furthermore, NDGA has been implicated in blocking the binding of the transcription factor Sp1, which is crucial for the replication of certain viruses, including herpes simplex virus ncsu.edunih.gov. NDGA also exhibits inhibitory effects on NF-κB activity, a key pathway involved in viral replication and host immune responses aai.org.

Antimicrobial and Antifungal Activities (in vitro)

This compound's derivative, NDGA, possesses antimicrobial properties, with its mechanism of action potentially involving the perturbation of bacterial cell membranes researchgate.netoup.com. NDGA has been observed to enhance the efficacy of aminoglycoside antibiotics, such as gentamicin, neomycin, and tobramycin, against both methicillin-sensitive (Staphylococcus aureus MSSA) and methicillin-resistant (Staphylococcus aureus MRSA) strains researchgate.net. This synergistic effect is attributed to NDGA's ability to damage bacterial cell membranes, facilitating the accumulation of antibiotics within bacterial cells researchgate.net. Additionally, NDGA has demonstrated effectiveness in eradicating staphylococcal biofilms, a process also linked to membrane disruption oup.com.

In vitro studies have also reported antifungal activity for NDGA against several phytopathogenic fungi. Minimum inhibitory concentration 50 (MIC50) values have been determined for fungi such as Alternaria alternata, Fusarium oxysporum, Botrytis cinerea, and Colletotrichum gloeosporioides, with reported ranges of 558–612 ppm core.ac.ukresearchgate.net. NDGA also exhibited antistaphylococcal activity against planktonic cultures with MIC values ranging from 0.25 to 128 mg/L and eradicated staphylococcal biofilms at minimum biofilm eradication concentrations between 4 and 256 mg/L oup.com.

Table 1: In Vitro Antimicrobial and Antifungal Activity of NDGA

| Organism/Strain | Activity Measured | Value | Reference |

| Alternaria alternata | MIC50 | 566 ppm | core.ac.ukresearchgate.net |

| Fusarium oxysporum | MIC50 | 558 ppm | core.ac.ukresearchgate.net |

| Botrytis cinerea | MIC50 | 612 ppm | core.ac.ukresearchgate.net |

| Colletotrichum gloeosporioides | MIC50 | 579 ppm | core.ac.ukresearchgate.net |

| Staphylococcus aureus (MSSA) | MIC (planktonic) | 0.25–128 mg/L | oup.com |

| Staphylococcus aureus (MRSA) | MIC (planktonic) | 0.25–128 mg/L | oup.com |

| Staphylococcus aureus (MSSA) | Biofilm Eradication | 4–256 mg/L | oup.com |

| Staphylococcus aureus (MRSA) | Biofilm Eradication | 4–256 mg/L | oup.com |

Neuroprotective Properties (in vitro and in vivo animal models)

Protection against Amyloid β-peptide Toxicity in Neuronal Models

This compound and its derivative NDGA have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. NDGA has been shown to protect hippocampal neurons against the toxicity induced by amyloid β-peptide (Aβ) utexas.eduresearchgate.netbenthamopen.comuminho.pt. This protection extends to in vivo studies, where NDGA has been observed to prevent Aβ neuronal toxicity and reduce Aβ deposition and brain amyloidosis in transgenic mouse models of Alzheimer's disease researchgate.net. The mechanism by which Aβ exerts its toxicity in neuronal cultures can involve an increase in phospholipase D (PLD) activity, and NDGA has been identified as an inhibitor of this Aβ-induced PLD activation uminho.pt.

Modulation of Free Radical and Calcium Accumulation

A significant aspect of NDGA's neuroprotective action lies in its ability to modulate cellular redox balance and ion homeostasis. NDGA has been shown to attenuate the accumulation of free radicals and calcium ions within neuronal cells utexas.eduresearchgate.netbenthamopen.com. The compound's potent antioxidative potential is attributed to its chemical structure, featuring two catechol groups that provide multiple reducing equivalents researchgate.netresearchgate.net. By mitigating oxidative stress and regulating calcium influx, NDGA contributes to preserving neuronal integrity and function in the face of neurotoxic insults.

Geroprotective Effects and Longevity Studies (Animal Models)

Research into the aging process has identified NDGA as a compound with potential geroprotective effects, including lifespan extension in animal models aging-us.comresearchgate.net. Studies in a Drosophila model of Alzheimer's disease indicated that NDGA treatment not only extended lifespan but also reduced oxidative stress and neuroinflammation researchgate.net. Furthermore, NDGA has been investigated for its geroprotective properties in senescent human fibroblast cultures and is listed among compounds that have demonstrated lifespan-extending effects in mice researchgate.netnih.gov. These findings suggest that this compound and its derivatives may play a role in modulating aging processes.

Compound Names Mentioned:

this compound

Nordihydrothis compound (NDGA)

Terameprocol (Tetra-O-methyl nordihydrothis compound, M4N, TMP)

Antigenotoxic Effects (in vitro)

Nordihydrothis compound (NDGA), a lignan (B3055560) derived from plants such as Larrea tridentata, has demonstrated significant antigenotoxic potential in various in vitro studies. Antigenotoxicity refers to the ability of a compound to protect genetic material from damage induced by genotoxic agents. In vitro investigations have focused on NDGA's capacity to mitigate DNA damage, such as chromosomal aberrations and sister chromatid exchanges (SCEs), which are indicators of genotoxic insult.

Research has shown that NDGA can counteract the genotoxic effects of certain chemical agents in human cell cultures. For instance, studies have evaluated NDGA's protective role against damage induced by ethynodiol (B195179) diacetate, a synthetic steroid, in human lymphocyte chromosomes. These investigations revealed that NDGA significantly reduces the incidence of genotoxic events. The proposed mechanisms for this protective effect include NDGA's potent antioxidant and free radical scavenging properties, which can neutralize reactive oxygen species (ROS) that contribute to DNA damage jeb.co.inatamanchemicals.com. Additionally, NDGA may interfere with the metabolic activation pathways of certain genotoxic compounds, thereby reducing the formation of DNA-reactive metabolites jeb.co.in.

Detailed Research Findings:

Studies employing human lymphocytes have assessed the impact of NDGA on genotoxic damage induced by ethynodiol diacetate in the presence of a metabolic activation system (S9 mix). The results indicate a dose-dependent protective effect of NDGA.

Table 1: Effect of NDGA on Ethynodiol Diacetate-Induced Sister Chromatid Exchanges (SCEs) in Human Lymphocytes (in vitro)

| Treatment Group | Genotoxic Agent (Ethynodiol Diacetate) | NDGA Concentration (µg/mL) | Mean SCEs/Cell (Approximate) |

| Control (Negative) | None | 0 | 5.0 |

| Positive Control (Genotoxic Agent Only) | 150 µg/mL | 0 | 15.0 |

| NDGA Treatment Group 1 | 150 µg/mL | 10 | 11.0 |

| NDGA Treatment Group 2 | 150 µg/mL | 25 | 8.0 |

| NDGA Treatment Group 3 | 150 µg/mL | 50 | 6.5 |

| NDGA Treatment Group 4 | 150 µg/mL | 100 | 5.5 |

Note: The values presented are illustrative and represent the trend of significant reduction in SCEs observed at all tested NDGA concentrations compared to the positive control.

In these experiments, a significant decrease in the number of SCEs per cell was observed across all tested concentrations of NDGA when co-administered with ethynodiol diacetate. The genotoxic agent alone markedly increased SCEs, a marker of DNA damage and repair, while NDGA treatment reversed this effect, bringing the SCE levels closer to those observed in the control group jeb.co.in.

Table 2: Effect of NDGA on Ethynodiol Diacetate-Induced Percentage of Abnormal Cells in Human Lymphocytes (in vitro)

| Treatment Group | Genotoxic Agent (Ethynodiol Diacetate) | NDGA Concentration (µg/mL) | % Abnormal Cells (Approximate) |

| Control (Negative) | None | 0 | 2.0 |

| Positive Control (Genotoxic Agent Only) | 150 µg/mL | 0 | 18.0 |

| NDGA Treatment Group 1 | 150 µg/mL | 10 | 13.0 |

| NDGA Treatment Group 2 | 150 µg/mL | 25 | 9.0 |

| NDGA Treatment Group 3 | 150 µg/mL | 50 | 6.0 |

| NDGA Treatment Group 4 | 150 µg/mL | 100 | 4.0 |

Note: The values presented are illustrative and represent the trend of significant reduction in the percentage of abnormal cells observed at all tested NDGA concentrations compared to the positive control.

Similarly, the percentage of cells exhibiting chromosomal aberrations (abnormal cells) was significantly reduced by NDGA treatment. The genotoxic agent alone led to a substantial increase in the proportion of abnormal cells, indicating widespread chromosomal damage. NDGA effectively mitigated this damage, with significant reductions observed at all tested concentrations, suggesting its capacity to protect cellular chromosomes from genotoxic insults jeb.co.in. These findings underscore NDGA's role as an in vitro antigenotoxic agent.

Analytical Methodologies for Guaiaretic Acid Research

Mass Spectrometry Approaches

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical technique for the precise determination of the molecular weight and elemental composition of Guaiaretic acid. This method allows for the accurate calculation of the exact mass, which, when compared against theoretical values, confirms the molecular formula. Studies utilizing HRESIMS have reported the exact mass of this compound as 328.16745924 Da, with a deviation of less than 3 parts per million (ppm) vulcanchem.com. HRESIMS, often coupled with liquid chromatography (e.g., UHPLC-ESI-QTOF-MS), is instrumental in metabolite profiling and the structural elucidation of complex natural products, providing detailed mass information that aids in identifying and characterizing compounds within mixtures dp.technih.govmdpi.comresearchgate.net.

Spectroscopic Characterization and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the detailed structure of this compound, identifying its functional groups, and investigating its interactions with biological molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides comprehensive information about the structural connectivity and environment of atoms within the this compound molecule. Characterization via ¹H and ¹³C NMR has been a standard practice in its structural analysis vulcanchem.com. Key signals observed in the ¹H NMR spectrum of this compound include those for the phenolic hydroxyl groups, aromatic protons, and aliphatic protons vulcanchem.comlibretexts.org. For instance, characteristic signals are found around δ 9.719 ppm for the hydroxyl protons, δ 7.435 ppm for aromatic CH groups, and δ 4.092 ppm for the O-CH₂ protons vulcanchem.com. ¹³C NMR spectroscopy further complements this by identifying the different carbon environments, including the carbonyl carbons which typically resonate in the 160-180 ppm range for carboxylic acids libretexts.org, though this compound's structure differs from simple carboxylic acids. Advanced NMR techniques, such as HSQC-ME and HMBC, can also be employed to establish correlations between protons and carbons, providing definitive structural assignments magritek.com.

Table 1: Key ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Assignment/Description |

| Phenolic -OH | 9.719 | Hydroxyl proton |

| Aromatic -CH | 7.435 | Aromatic methine proton |

| O-CH₂ | 4.092 | Methylene adjacent to oxygen |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration (AC) of chiral molecules like this compound, which possesses a single stereogenic center, often requires specialized techniques. While single-crystal X-ray diffraction can resolve the core structure, it may fail to determine AC if crystals form in centrosymmetric space groups, as observed with this compound diacetate (1b) vulcanchem.comresearchgate.net. Vibrational Circular Dichroism (VCD) spectroscopy, when combined with Density Functional Theory (DFT) calculations (e.g., at the B3LYP/DGDZVP level), has proven to be a powerful method for assigning absolute configurations researchgate.netresearchgate.net. By comparing experimental VCD spectra with theoretically calculated spectra, researchers can ascertain the stereochemistry. This method differentiates enantiomers through characteristic C=O and C–H deformation modes in the 1600–800 cm⁻¹ region vulcanchem.com. However, the conformational flexibility of the molecule and the similarity of substituents can complicate automated spectral comparison, often necessitating manual band-to-band analysis researchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers. The presence of phenolic hydroxyl (-OH) groups is indicated by a strong, broad absorption band typically observed in the 3200–3550 cm⁻¹ region specac.comspectroscopyonline.com. The carbonyl (C=O) stretching vibration, characteristic of the dienone framework, would appear as a sharp peak, generally in the range of 1715-1760 cm⁻¹ specac.comspectroscopyonline.comlibretexts.org. Additionally, C-O stretching vibrations, associated with the phenolic ether linkages or hydroxyl groups, are expected in the 1000–1300 cm⁻¹ region specac.comspectroscopyonline.comlibretexts.org. IR spectroscopy provides a molecular fingerprint, aiding in confirming the presence of key functional groups and assessing sample purity masterorganicchemistry.com.

Table 2: Expected IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | Stretching | 3200–3550 | Strong, Broad |

| Carbonyl (C=O) | Stretching | 1715–1760 | Strong, Sharp |

| C-O | Stretching | 1000–1300 | Variable |

Fluorescence Spectroscopy for Biomolecular Interaction Studies

Fluorescence spectroscopy is a sensitive technique employed to study the interactions of this compound (or its derivatives) with biomolecules, such as proteins. Changes in fluorescence intensity, emission wavelength, or lifetime can provide insights into binding events and the microenvironment of fluorophores horiba.com. Nordihydrothis compound (NDGA), a related lignan (B3055560), has been studied for its interactions with serum albumins (HSA and BSA), where it induced fluorescence quenching. This quenching suggests energy transfer or electron transfer processes occurring upon binding, indicating that the drug-protein interaction leads to changes in the protein's conformation and the environment of its intrinsic fluorophores, such as tryptophan residues scispace.comresearchgate.net. Techniques like Fluorescence Correlation Spectroscopy (FCS) are also valuable for quantifying molecular dynamics and interactions by analyzing fluorescence fluctuations as molecules diffuse through a focused light volume frontiersin.org.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Compound List:

this compound

this compound diacetate (1b)

Nordihydrothis compound (NDGA)

Sample Preparation and Extraction Protocols for Academic Research

Accurate and reliable analysis of this compound in various matrices necessitates well-defined sample preparation and extraction protocols. These initial steps are critical for isolating the target compound, removing interfering substances, and concentrating it to levels suitable for subsequent analytical techniques. The choice of methodology is heavily influenced by the sample matrix, the concentration of this compound, and the downstream analytical method. Academic research often employs a range of techniques, from traditional solvent extraction to more modern, automated approaches, to achieve efficient recovery and purity.

Sample Matrix Considerations

This compound, a lignan, is primarily found in plant sources, such as Guaiacum sanctum, and has also been identified in complex environmental matrices like sediments tamu.eduresearchgate.netnih.gov. The nature of the matrix dictates the initial sample handling. Plant materials typically require drying and grinding to increase surface area for solvent penetration nih.gov. Environmental samples, such as sediments, are often freeze-dried and powdered before extraction tamu.edu. It is important to note that natural lignans (B1203133) like this compound can be susceptible to decomposition during manipulation, underscoring the need for careful handling and optimized extraction conditions researchgate.net.

Extraction Techniques and Solvents

A variety of extraction techniques are utilized in academic research for isolating this compound and related lignans, often involving organic solvents. The selection of solvents is guided by the polarity of this compound and its solubility characteristics.

Solvent Extraction Methods:

Maceration: This traditional method involves soaking the sample material in a solvent for an extended period, often with occasional agitation.

Soxhlet Extraction: A continuous extraction process that uses a solvent to repeatedly wash the sample, offering efficient extraction of compounds with moderate polarity. Solvents like ethanol (B145695) or ethyl acetate (B1210297) are commonly employed nih.govresearchgate.net. However, the high extraction temperature may not be suitable for heat-sensitive compounds nih.gov.

Ultrasonic Extraction: This technique employs ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction compared to maceration. Dichloromethane (DCM) has been used for sediment samples with this method tamu.edueurofins.com.

Accelerated Solvent Extraction (ASE) / Pressurized Solvent Extraction: These methods utilize elevated temperatures and pressures to increase solvent efficiency and reduce extraction time and solvent consumption. They are applicable to solid or semi-solid samples mdpi.comfrontiersin.org.

Liquid-Liquid Extraction (LLE): A conventional technique often used for initial cleanup or separation, where the analyte is partitioned between two immiscible liquid phases. For instance, water samples might be extracted with DCM eurofins.com.

Common Solvents:

Methanol (MeOH) and Ethanol: Frequently used for extracting phenolic compounds, including lignans, due to their ability to dissolve moderately polar substances. Ethanol, particularly at high concentrations (up to 95%), is effective for extracting compounds from plant resins like guaiac (B1164896) wood nih.govnih.govgoogle.com.

Dichloromethane (DCM): A common solvent for extracting less polar compounds, often used in conjunction with sonication for environmental samples tamu.edueurofins.com.

Ethyl Acetate: Another versatile solvent for extracting a range of plant metabolites, including lignans nih.govgoogle.com.

Hexane (B92381): Used for removing non-polar lipids as a pre-treatment step before extracting more polar compounds tamu.edunih.gov.

Water: While less effective for lipophilic compounds like this compound due to its low solubility, water can be used in combination with other solvents or for specific matrices nih.govgoogle.com.

Pre-treatment and Cleanup Protocols

Effective sample preparation often involves pre-treatment steps to remove interfering matrix components and enhance the recovery of this compound.

Drying and Grinding: Samples are typically dried (e.g., freeze-drying or air-drying) to reduce moisture content, followed by grinding or milling into a fine powder to maximize surface area for extraction tamu.edunih.gov.

Lipid Removal: For plant extracts, a pre-extraction with a non-polar solvent like hexane is often performed to remove lipids, which can interfere with subsequent analyses nih.gov.

Elemental Sulfur Removal: In the analysis of environmental samples like sediments, elemental sulfur can interfere with gas chromatography-mass spectrometry (GC-MS) analysis. Treatment with acid-activated copper is employed to remove this interference tamu.edu.

Solid-Phase Extraction (SPE): SPE is a widely used technique for both cleanup and enrichment of analytes. It involves passing the crude extract through a sorbent material that selectively retains the target compounds or impurities. Various sorbent chemistries (e.g., C18, aminopropyl) and formats (e.g., cartridges, dispersive SPE) are employed depending on the analyte and matrix eurofins.commdpi.comnih.gov. For instance, extracts might be cleaned up using a dispersive SPE kit with fat and pigment removal capabilities nih.gov.

Column Chromatography: Fractionation using silica (B1680970) gel columns is another common cleanup step. Extracts are loaded onto a silica gel column, and fractions of increasing polarity are eluted using solvent gradients (e.g., hexane, DCM/hexane mixtures, DCM) to isolate compounds of interest tamu.educonicet.gov.ar.

Research Findings and Data Tables

Research findings highlight the importance of method optimization. For instance, in sediment analysis, using only 1 gram of rock powder sometimes resulted in concentrations too low for optimal GC-MSD analysis, indicating the need to optimize sample size based on expected analyte concentration tamu.edu. The natural lignan this compound itself can decompose upon manipulation, necessitating careful handling during isolation procedures researchgate.net.

Table 1: Common Sample Preparation and Extraction Parameters for Lignans (Including this compound)

| Sample Matrix | Pre-treatment | Extraction Technique | Primary Solvents | Cleanup/Fractionation Methods | Notes |

| Plant Material | Drying, grinding | Soxhlet, Maceration, Ultrasonic | Ethanol, Methanol, Ethyl Acetate, Hexane | SPE, Column Chromatography (Silica Gel) | Soxhlet may cause degradation due to heat. Hexane for lipid removal. nih.govresearchgate.net |

| Plant Resin/Wood | N/A (often extracted directly) | Solvent Extraction | Water, Aliphatic Alcohols (C1-C6), Ethanol | N/A (often used as crude extract) | Guaiac wood extraction mentioned. google.com |

| Propolis | N/A (often extracted directly) | N/A (HPLC analysis of extract) | Methanol | Filtering (0.45 µm) | Standards dissolved in MeOH. conicet.gov.ar |

| Sediments | Freeze-drying, grinding | Ultrasonic | Dichloromethane (DCM) | Elemental Sulfur Removal (Activated Copper), Silica Gel Column | Low sample amounts can lead to low analyte concentrations. tamu.edu |

| Environmental Water | N/A | LLE, SPE | Dichloromethane, Methanol | SPE | SPE is efficient for enrichment. eurofins.commdpi.com |

| Plant Extracts | N/A (post-extraction) | N/A (analysis prep) | 0.01% Formic Acid + Ethanol (1:1, v/v) | Dispersive SPE (fat/pigment removal) | Used for LC-QTOF/MS analysis. nih.gov |

Compound List

this compound

Nordihydrothis compound (NDGA)

Dihydrothis compound

Tetra-O-methyl-nordihydrothis compound (M4N)

Pinocembrin

Galangin

Chrysin

Furoguaiacin

Guaiaconic acid

Guaiacinic acid

Guaiacol

Longistylin A

CAY10435

Quercetin

Flavonoids

Phenolic compounds